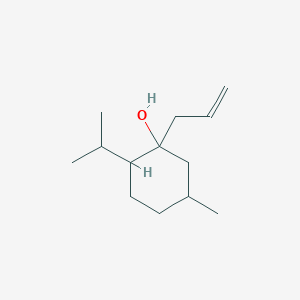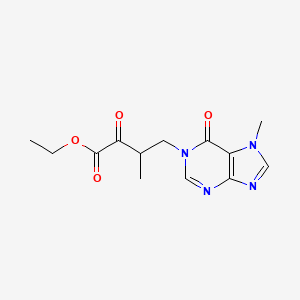
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate is a synthetic organic compound that belongs to the class of purine derivatives Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate typically involves multi-step organic reactions. One common synthetic route may include the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methyl and Oxo Groups: The methyl and oxo groups can be introduced through alkylation and oxidation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can be used to remove oxo groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant found in coffee and tea, known for its central nervous system effects.
Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.
Propriétés
Formule moléculaire |
C13H16N4O4 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
ethyl 3-methyl-4-(7-methyl-6-oxopurin-1-yl)-2-oxobutanoate |
InChI |
InChI=1S/C13H16N4O4/c1-4-21-13(20)10(18)8(2)5-17-7-15-11-9(12(17)19)16(3)6-14-11/h6-8H,4-5H2,1-3H3 |
Clé InChI |
IVZMRQWPUGTRAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C)CN1C=NC2=C(C1=O)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


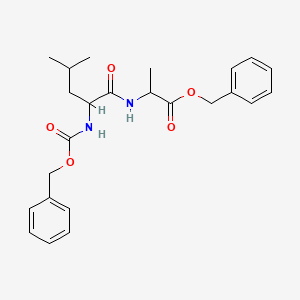
![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)

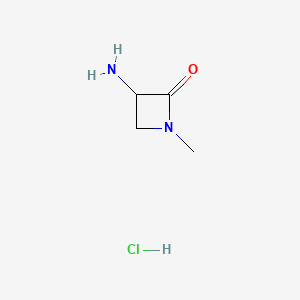

![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
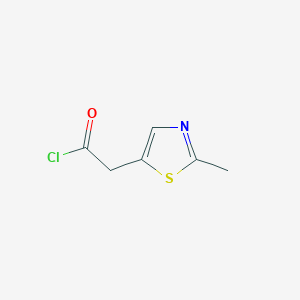
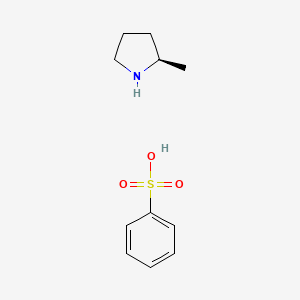

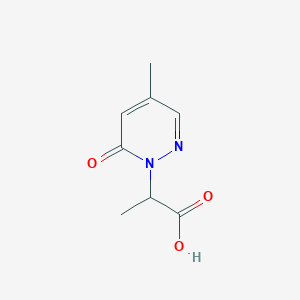
![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)

